Camphorquinone-10-sulfonic acid,hydrate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of camphorquinone-10-sulfonic acid hydrate follows International Union of Pure and Applied Chemistry conventions, with the complete designation being [(1S,4S)-7,7-dimethyl-2,3-dioxo-4-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate. This nomenclature explicitly defines the stereochemical configuration at the critical chiral centers, specifically the (1S,4S) configuration that establishes the absolute stereochemistry of the bicyclic framework. The compound bears the Chemical Abstracts Service registry number 73413-79-3, which serves as its unique chemical identifier in scientific databases.

The molecular formula C₁₀H₁₄O₅S·H₂O reflects the presence of ten carbon atoms forming the substituted norbornanyl core, with the hydrate water molecule incorporated as an integral component of the crystal structure. The stereochemical designation indicates that both the bridgehead carbon at position 1 and the carbon at position 4 possess S configuration, establishing the three-dimensional arrangement that determines the compound's biological activity and chemical reactivity patterns. The methanesulfonic acid substituent at position 10 provides the primary site for intermolecular hydrogen bonding interactions and contributes significantly to the compound's enhanced water solubility compared to the parent camphorquinone molecule.

The stereochemical integrity of camphorquinone-10-sulfonic acid hydrate derives from its synthesis via selenous acid oxidation of camphor-10-sulfonic acid, a process that preserves the original stereochemical configuration of the camphor precursor. This synthetic pathway ensures that the product retains the characteristic stereochemical features that distinguish it from racemic or alternative stereoisomeric forms. The absolute configuration plays a crucial role in determining the compound's interaction with chiral biological targets, particularly in its specific modification of guanidino groups in arginine residues.

Crystallographic Analysis and Hydrate Formation Mechanisms

Crystallographic investigations of camphorquinone-10-sulfonic acid hydrate reveal a complex three-dimensional network stabilized by multiple hydrogen bonding interactions between the sulfonic acid groups, quinone functionalities, and incorporated water molecules. The hydrate formation occurs through a cooperative mechanism involving the sulfonic acid proton as a donor and the water oxygen as an acceptor, creating a stable hydrated structure that significantly influences the compound's physical properties and chemical behavior. The crystalline form exhibits enhanced stability compared to the anhydrous compound, with the water molecules serving as integral components of the crystal lattice rather than merely interstitial components.

The crystal packing arrangement demonstrates that the sulfonic acid groups orient themselves to maximize intermolecular hydrogen bonding interactions, while the hydrophobic regions of the norbornanyl framework engage in weaker van der Waals interactions. The water molecules in the hydrate structure adopt specific orientations that allow them to participate in bridging interactions between adjacent camphorquinone-10-sulfonic acid molecules, creating extended hydrogen-bonded networks that contribute to the overall crystal stability. These structural features explain the compound's preference for hydrate formation under ambient conditions and its enhanced solubility in aqueous media.

The quinone moiety within the crystal structure maintains a planar geometry, with the carbonyl groups positioned to allow for potential intermolecular interactions with neighboring molecules. The bicyclic norbornanyl framework adopts its characteristic rigid conformation, with the gem-dimethyl substituents at position 7 providing steric protection and influencing the overall molecular geometry. The methanesulfonic acid side chain extends from the bridgehead carbon, positioning the sulfonic acid group in an optimal orientation for hydrogen bonding with water molecules and other polar groups within the crystal matrix.

Comparative Molecular Geometry of Camphorquinone Derivatives

Comparative analysis of camphorquinone-10-sulfonic acid hydrate with related camphorquinone derivatives reveals significant structural variations that arise from the introduction of the sulfonic acid functionality and hydrate formation. The parent camphorquinone molecule, with molecular formula C₁₀H₁₄O₂, exhibits a more compact structure lacking the extended hydrogen bonding capabilities provided by the sulfonic acid group. The incorporation of the methanesulfonic acid substituent introduces conformational flexibility at the bridgehead carbon while maintaining the rigid bicyclic core structure.

When compared to camphor-10-sulfonic acid derivatives, which lack the quinone functionality, camphorquinone-10-sulfonic acid hydrate displays enhanced planarity in the region surrounding the carbonyl groups. This planarity facilitates extended conjugation within the quinone system and influences the compound's electronic properties and spectroscopic characteristics. The geometric parameters of the quinone moiety remain consistent with typical α-diketone systems, with carbon-oxygen bond lengths reflecting the partial double-bond character expected for conjugated carbonyl groups.

The presence of the hydrate water molecule introduces additional geometric constraints that influence the overall molecular conformation and intermolecular packing arrangements. Density functional theory calculations have been employed to investigate the optimized geometries of various camphorquinone derivatives, revealing that the sulfonic acid substitution significantly affects the electronic distribution within the quinone system. These computational studies demonstrate that the electron-withdrawing nature of the sulfonic acid group enhances the electrophilic character of the quinone carbonyls, making them more susceptible to nucleophilic attack by biological targets such as arginine guanidino groups.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of camphorquinone-10-sulfonic acid hydrate, with proton nuclear magnetic resonance spectra revealing characteristic resonances for the various proton environments within the molecule. The bridgehead protons appear as complex multiplets in the region between 2.5-3.0 parts per million, while the gem-dimethyl groups at position 7 produce sharp singlets around 1.0-1.5 parts per million. The methanesulfonic acid protons exhibit characteristic downfield shifts due to the electron-withdrawing effect of the sulfonic acid group, appearing in the range of 2.8-3.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of distinct carbon environments, with the quinone carbonyl carbons appearing at approximately 190-200 parts per million, consistent with typical α-diketone systems. The bridgehead carbons and the carbon bearing the sulfonic acid substituent display characteristic chemical shifts that reflect their unique electronic environments within the bicyclic framework. The carbon atoms of the gem-dimethyl groups appear as expected in the aliphatic region, while the methanesulfonic acid carbon exhibits a significant downfield shift due to its proximity to the electron-withdrawing sulfonic acid group.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within camphorquinone-10-sulfonic acid hydrate. The quinone carbonyl stretching vibrations appear as strong absorptions in the range of 1650-1700 cm⁻¹, while the sulfonic acid group produces characteristic absorptions around 1150-1350 cm⁻¹ corresponding to sulfur-oxygen stretching modes. The presence of the hydrate water molecule is confirmed by broad absorption bands in the 3200-3600 cm⁻¹ region, indicative of hydrogen-bonded water molecules within the crystal structure.

| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| ¹H NMR | Bridgehead protons | 2.5-3.0 ppm |

| ¹H NMR | Gem-dimethyl groups | 1.0-1.5 ppm |

| ¹³C NMR | Quinone carbonyls | 190-200 ppm |

| IR Spectroscopy | Carbonyl stretching | 1650-1700 cm⁻¹ |

| IR Spectroscopy | Sulfonic acid S-O stretch | 1150-1350 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak | m/z 264 |

Mass spectrometry analysis of camphorquinone-10-sulfonic acid hydrate typically reveals the molecular ion peak at mass-to-charge ratio 264, corresponding to the hydrated molecular weight. Fragmentation patterns provide additional structural information, with characteristic loss of water (18 mass units) and sulfur trioxide (80 mass units) being commonly observed. The base peak often corresponds to fragments containing the intact norbornanyl framework, reflecting the stability of the bicyclic core structure under electron impact ionization conditions. Electrospray ionization mass spectrometry techniques provide complementary information about the ionization behavior of the sulfonic acid group and its interactions with water molecules in solution.

Structure

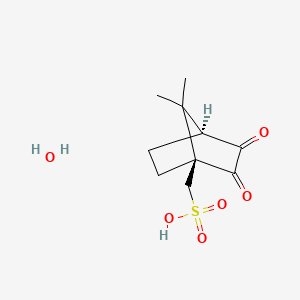

2D Structure

Properties

IUPAC Name |

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGBEDZBQAKLIO-MIWKYWLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355012-89-4 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1), (1S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355012-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Camphorquinone-10-sulfonic acid hydrate is a crystalline, water-soluble compound with several applications in scientific research, particularly in modifying arginine residues .

Scientific Research Applications

Camphorquinone-10-sulfonic acid hydrate is useful for specific, reversible modification of the guanidino groups of arginine residues . It is especially suitable for use with small arginine-containing molecules because the sulfonic acid group of the reagent is a convenient handle for analytical and preparative separation of products . Camphorquinonesulfonylnorleucine is more useful for work with large polypeptides and proteins, because hydrolysates of modified proteins may be analyzed for norleucine to determine the extent of arginine modification .

Reaction with Biomolecules

The biological activity of camphorquinone-10-sulfonic acid is primarily centered around its reactivity with biomolecules.

Applications

- Specific, reversible modification of the guanidino groups of arginine residues .

- Analytical and preparative separation of products .

- Modification and regeneration of arginine, of the dipeptide arginylaspartic acid, of ribonuclease S-peptide, and of soybean trypsin inhibitor .

- Preparation of polymers containing arginine-specific ligands .

Properties

Camphorquinone-10-sulfonic acid, hydrate is miscible with water, making it suitable for various biochemical applications. It has a melting point range of 155-157°C.

Comparable Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Camphorquinone | Non-sulfonated variant | Used primarily in photoinitiators |

| Camphor-10-sulfonic Acid | Sulfonated derivative of camphor | More stable than camphorquinone derivatives |

| 4-Methylumbelliferyl Sulfate | Fluorescent substrate | Used for enzyme assays due to fluorescence |

| N-Hydroxysuccinimide | Reactive ester for coupling reactions | Commonly used in bioconjugation techniques |

Mechanism of Action

The mechanism by which camphorquinone-10-sulfonic acid, hydrate exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: The compound can modify guanidino groups of arginine residues in proteins.

Pathways Involved: The reversible modification of arginine residues can affect protein function and interactions, making it useful in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Camphorquinone-10-sulfonylnorleucine

- Structure and Function: This derivative replaces the sulfonic acid group with a sulfonylnorleucine moiety (C₁₆H₂₅NO₆S) .

- Applications: Better suited for large polypeptides and proteins. Hydrolysis of modified proteins releases norleucine, which can be quantified to determine arginine modification extent .

DL-10-Camphorsulfonic Acid and Stereoisomers

- DL-10-Camphorsulfonic Acid (CAS: 5872-08-2): Lacks the quinone group, reducing reactivity with guanidino groups. Molecular weight: 232.29 g/mol .

- (1S)-(+)-10-Camphorsulfonic Acid (CAS: 3144-16-9): A chiral variant used in asymmetric synthesis. Its stereochemistry ((1S,4R)-configuration) influences binding specificity in enzymatic studies .

- Key Difference: The quinone group in Camphorquinone-10-sulfonic acid, hydrate enables redox activity and reversible arginine modification, absent in non-quinone camphor sulfonic acids .

Camphorquinone-10-sulfonyl Chloride

- Reactivity : The sulfonyl chloride group (C₁₀H₁₃ClO₄S) increases electrophilicity, making it suitable for synthesizing arginine-specific polymers .

- Applications : Used to prepare affinity chromatography resins, whereas the parent hydrate form is preferred for direct biochemical modifications .

Non-Camphor-Based Arginine Modifiers

- Phenylglyoxal and Cyclohexanedione: Phenylglyoxal: Modifies arginine irreversibly, limiting its use in reversible studies . Cyclohexanedione: Forms adducts cleaved by hydroxylamine at pH 7, unlike Camphorquinone derivatives, which are stable under these conditions .

- Specificity: Camphorquinone derivatives exhibit higher selectivity for arginine in ferrochelatase studies, altering porphyrin binding (Km) without affecting iron kinetics .

Data Table: Comparative Properties of Camphorquinone-10-sulfonic Acid, Hydrate and Analogues

Biological Activity

Camphorquinone-10-sulfonic acid hydrate (CQSA) is a versatile compound primarily recognized for its role in biochemical research, particularly in the modification of proteins and peptides. This article delves into the biological activity of CQSA, highlighting its synthesis, mechanisms of action, applications in protein chemistry, and relevant case studies.

Camphorquinone-10-sulfonic acid hydrate is synthesized through the oxidation of camphor-10-sulfonic acid using selenous acid. This process yields a crystalline, water-soluble reagent that is particularly effective for modifying arginine residues in proteins due to its sulfonic acid group, which facilitates analytical and preparative separation of products .

Modification of Arginine Residues

CQSA is primarily utilized for the specific and reversible modification of guanidino groups present in arginine residues. This modification is crucial for studying protein interactions and functions. The adducts formed between CQSA and arginine are stable under various conditions, making them suitable for further biochemical analysis. For instance, they remain intact in 0.5 M hydroxylamine solutions at pH 7, while they can be cleaved at slightly alkaline pH levels (8-9) using o-phenylenediamine .

Applications in Protein Chemistry

- Protein Modification : CQSA has been demonstrated to modify various proteins, including ribonuclease S-peptide and soybean trypsin inhibitor. This modification allows researchers to analyze the extent of arginine modification through hydrolysis products .

- Polypeptide Studies : The use of CQSA derivatives like camphorquinonesulfonyl chloride enables the preparation of polymers with arginine-specific ligands, enhancing our understanding of polypeptide interactions .

Case Study 1: Protein Interaction Analysis

In a study examining the interaction between CQSA-modified proteins and their substrates, researchers found that the modification significantly altered binding affinities. The extent of modification was quantitatively assessed by analyzing hydrolysates for norleucine content, demonstrating the utility of CQSA in probing protein dynamics .

Case Study 2: Antimicrobial Activity

While CQSA is not primarily known for antimicrobial properties, related compounds have shown activity against various pathogens. Research on camphorsulfonic acid (CSA), a related compound, indicated its effectiveness against Gram-positive bacteria when integrated into polymer matrices. This suggests potential avenues for exploring CQSA's antimicrobial applications through similar modifications .

Data Summary Table

| Property | Detail |

|---|---|

| Chemical Name | Camphorquinone-10-sulfonic acid hydrate |

| CAS Number | 73413-79-3 |

| Solubility | Water-soluble |

| Key Applications | Protein modification, polymer synthesis |

| Stability Conditions | Stable in 0.5 M hydroxylamine at pH 7 |

| Cleavage Conditions | Cleaved by o-phenylenediamine at pH 8-9 |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of camphorquinone-10-sulfonic acid, hydrate?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing the clarity and color specifications outlined in pharmacopeial standards . Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy (focus on sulfonic acid proton signals) and Fourier-transform infrared spectroscopy (FTIR) to identify sulfonic acid (-SO₃H) and carbonyl (C=O) functional groups. X-ray crystallography is recommended for resolving stereochemical ambiguities, given the compound’s bicyclic terpenoid backbone .

Q. How can researchers synthesize camphorquinone-10-sulfonic acid, hydrate, and what are critical reaction parameters?

- Methodology : The compound is synthesized via selenous acid oxidation of camphor-10-sulfonic acid. Key parameters include maintaining a reaction temperature of 60–70°C to avoid side reactions and ensuring stoichiometric excess of selenous acid for complete conversion. Post-synthesis, recrystallization from aqueous ethanol (70% v/v) yields the hydrated form . Monitor reaction progress using thin-layer chromatography (TLC) with a Dittmer-Lester reagent modification for sulfonic acid detection .

Q. What solvent systems are optimal for dissolving camphorquinone-10-sulfonic acid, hydrate in biochemical assays?

- Methodology : The compound is highly water-soluble due to its sulfonic acid group. For hydrophobic environments (e.g., protein-ligand binding studies), use polar aprotic solvents like dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. Pre-solubilization in DMSO followed by dilution in buffered aqueous solutions (pH 6–8) minimizes aggregation .

Advanced Research Questions

Q. How does camphorquinone-10-sulfonic acid, hydrate interact with arginine residues in proteins, and how can this be leveraged for reversible modification?

- Methodology : The quinone moiety selectively reacts with guanidino groups of arginine residues, forming stable adducts. This modification is reversible under alkaline conditions (pH 8–9) using o-phenylenediamine, which cleaves the adduct without damaging the protein backbone . Applications include studying arginine-dependent enzyme active sites (e.g., ferrochelatase inactivation kinetics, as shown in Fig. 1 of ). For analytical separation, exploit the sulfonic acid group’s hydrophilicity via ion-exchange chromatography .

Q. What experimental strategies resolve contradictions in reported catalytic roles of camphorquinone-10-sulfonic acid, hydrate in redox reactions?

- Methodology : Discrepancies may arise from hydration state variability or trace metal impurities. Conduct controlled experiments under inert atmospheres (N₂/Ar) to exclude oxygen interference. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal contaminants. Compare kinetic data across hydration levels (anhydrous vs. hydrate) to isolate water’s role in redox pathways .

Q. How can the stability of camphorquinone-10-sulfonic acid, hydrate be assessed under long-term storage conditions?

- Methodology : Perform accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC for byproducts like camphor-10-sulfonic acid (reduction product) or sulfonic acid dimers. Store lyophilized samples at -20°C in amber vials to prevent photodegradation; aqueous solutions should be buffer-stabilized (pH 5–6) and stored at 4°C for ≤1 week .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for camphorquinone-10-sulfonic acid, hydrate?

- Analysis : Variations in melting points (e.g., 190–203°C) arise from differences in hydration states or enantiomeric purity. The (+)-enantiomer (CAS 3144-16-9) melts at 196–200°C, while racemic mixtures exhibit broader ranges. Always verify enantiomeric composition via chiral HPLC or optical rotation measurements . Contamination with sodium or calcium salts (common in commercial batches) can also depress melting points .

Experimental Design

Q. How to design a kinetic study evaluating camphorquinone-10-sulfonic acid, hydrate as an enzyme inhibitor?

- Protocol :

Enzyme selection : Use arginine-dependent enzymes (e.g., trypsin-like proteases) .

Inhibition assay : Pre-incubate enzyme with varying inhibitor concentrations (0–100 μM) in Tris-HCl buffer (pH 7.4, 25°C).

Activity measurement : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to monitor residual activity.

Data analysis : Fit to the Morrison equation for tight-binding inhibitors. Include controls with 2,4-disulfonic acid deuteroporphyrin to assess competitive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.